molecular formula C14H7Cl2FN2O B5757150 4-cyano-N-(3,4-dichlorophenyl)-2-fluorobenzamide

4-cyano-N-(3,4-dichlorophenyl)-2-fluorobenzamide

Cat. No.: B5757150
M. Wt: 309.1 g/mol
InChI Key: NHNYPPQCGNAILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(3,4-dichlorophenyl)-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-cyano-N-(3,4-dichlorophenyl)-2-fluorobenzamide is not fully understood. However, it has been reported to act as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids such as anandamide, which play a crucial role in regulating pain, mood, and appetite. Inhibition of FAAH leads to increased levels of endocannabinoids, resulting in the observed effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, this compound has been reported to induce apoptosis by activating the intrinsic apoptotic pathway. In neuroscience, it has been reported to modulate the serotonergic and noradrenergic systems, resulting in anxiolytic and antidepressant effects. In drug discovery, this compound has been used as a lead compound to design and synthesize new derivatives with improved potency and selectivity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-cyano-N-(3,4-dichlorophenyl)-2-fluorobenzamide in lab experiments include its high purity, high yield, and well-established synthesis method. Additionally, this compound has shown promising results in various fields of research, making it a valuable tool for scientists. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-cyano-N-(3,4-dichlorophenyl)-2-fluorobenzamide. One direction is to further investigate its potential applications in cancer research and drug discovery. Another direction is to study its effects on other physiological systems such as the immune system. Additionally, the development of new derivatives with improved potency and selectivity could lead to the discovery of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 4-cyano-N-(3,4-dichlorophenyl)-2-fluorobenzamide involves the reaction of 3,4-dichloroaniline and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to cyanation in the presence of copper(I) cyanide to obtain the final compound. This method has been reported to yield high purity and high yield of the final product.

Scientific Research Applications

4-cyano-N-(3,4-dichlorophenyl)-2-fluorobenzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been reported to have anxiolytic and antidepressant effects by modulating the serotonergic and noradrenergic systems. In drug discovery, this compound has been used as a lead compound to design and synthesize new derivatives with improved potency and selectivity.

Properties

IUPAC Name

4-cyano-N-(3,4-dichlorophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2O/c15-11-4-2-9(6-12(11)16)19-14(20)10-3-1-8(7-18)5-13(10)17/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNYPPQCGNAILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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